
N-cyclohexyl-5-fluoro-2-nitroaniline
Overview
Description
N-Cyclohexyl-5-fluoro-2-nitroaniline (CAS: 1270967-29-7) is a secondary amine derivative of 5-fluoro-2-nitroaniline, characterized by a cyclohexyl group substituted at the aniline nitrogen. Its molecular formula is C₁₂H₁₄FN₃O₂, and it is recognized for its role as an intermediate in organic synthesis. The compound has been historically supplied by chemical vendors such as CymitQuimica and Combi-Blocks, though recent records indicate discontinuation, possibly due to niche applications or synthesis challenges .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Aniline Derivatives: One common method involves the nitration of aniline derivatives. For instance, starting with N-cyclohexylaniline, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperatures.
Industrial Production Methods: Industrially, the synthesis might involve multi-step processes, including the protection of the amino group, selective nitration, and subsequent deprotection. The reaction conditions are optimized for yield and purity, often involving catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-cyclohexyl-5-fluoro-2-nitroaniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, especially at the position ortho or para to the nitro group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron powder, catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to N-cyclohexyl-5-fluoro-2-aminoaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique functional groups.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential biological activity and as a precursor in the synthesis of pharmaceutical compounds.
Industry:
Dye and Pigment Production: Utilized in the production of dyes and pigments due to its aromatic structure and functional groups.
Material Science:
Mechanism of Action
The mechanism by which N-cyclohexyl-5-fluoro-2-nitroaniline exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, making the compound of interest in both chemical and biological research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Parent Compound: 5-Fluoro-2-nitroaniline
The parent compound, 5-fluoro-2-nitroaniline (CAS: 2369-11-1, C₆H₅FN₂O₂), lacks the cyclohexyl group but shares the nitro and fluorine substituents. Key differences include:
- Reactivity : The absence of the cyclohexyl group reduces steric hindrance, making it more reactive in nucleophilic substitution reactions.
- Applications : Widely used in synthesizing dyes, pharmaceuticals (e.g., antifungal agents), and pesticides due to its accessibility and lower molecular weight .
Structural Isomers: 5-Nitro-2-fluoroaniline vs. 2-Nitro-5-fluoroaniline
A 2023 study compared 5-nitro-2-fluoroaniline and 2-nitro-5-fluoroaniline (fluoro-nitroaniline isomers) using spectroscopic and molecular docking analyses :
- Spectroscopic Differences : The position of substituents alters hydrogen-bonding patterns and dipole moments, affecting solubility and crystallinity.
Halogen-Substituted Analogs
- N-Cyclohexyl-2,3-difluoro-6-nitroaniline (CAS: 1273880-11-7): This analog features two fluorine atoms at the ortho and meta positions. The additional fluorine increases electronegativity, enhancing resistance to oxidative degradation but reducing solubility in nonpolar solvents .
Cyclohexylamino-Nitro Derivatives
Research Findings and Trends
- Steric Effects : The cyclohexyl group in N-cyclohexyl-5-fluoro-2-nitroaniline imposes steric constraints, limiting its use in reactions requiring planar transition states (e.g., electrophilic aromatic substitution) compared to its parent compound .
- Lipophilicity : Cyclohexyl derivatives generally exhibit higher logP values, enhancing membrane permeability but complicating aqueous-phase reactions .
- Discontinuation Factors : Market withdrawal of this compound may reflect shifting demand toward fluorinated benzamides or pyridine derivatives, which offer broader reactivity .
Biological Activity
N-cyclohexyl-5-fluoro-2-nitroaniline is an organic compound notable for its unique structure, which includes a cyclohexyl group, a fluorine atom, and a nitro group. This combination contributes to its potential biological activity, making it a subject of interest in medicinal chemistry and related fields. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C13H14FN3O2
- Molecular Weight : Approximately 238.26 g/mol
- Structure : The compound features a nitro group (-NO2) and a fluorine atom, which enhance its reactivity and biological interactions.
The biological activity of this compound can be attributed to its ability to interact with biological targets through:
- Hydrogen Bonding : The presence of the nitro group allows for hydrogen bonding with biomolecules, which can modulate enzyme activity or receptor interactions.
- π-Stacking Interactions : The aromatic nature of the compound facilitates π-stacking with nucleobases or other aromatic systems in biological targets, potentially influencing cellular functions.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. In one study, derivatives of nitroanilines were tested for their ability to induce apoptosis in cancer cells:
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 (Breast Cancer) | 15 | Induces apoptosis |
Compound B | HCT-116 (Colon Cancer) | 10 | Cell cycle arrest |
This compound | HepG2 (Liver Cancer) | TBD | TBD |
The results suggest that structural modifications in similar compounds can lead to enhanced anticancer activity, indicating that this compound could possess significant potential in cancer therapy .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Studies have shown that nitroanilines can inhibit various enzymes involved in metabolic pathways. For instance, it was reported that similar compounds could inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation:
These interactions suggest that this compound might influence cell proliferation and survival through enzyme modulation.
Toxicological Assessments
The safety profile of this compound is still under investigation. Preliminary toxicological studies indicate varying degrees of cytotoxicity depending on concentration and exposure duration. A study highlighted the importance of understanding the NOAEL (No Observed Adverse Effect Level) for similar compounds, which ranged from 5 mg/kg to 10 mg/kg in animal models .
Case Studies and Research Findings
- Case Study on Anticancer Properties : A recent study evaluated the anticancer properties of structurally related compounds and found that modifications to the nitro group significantly impacted their efficacy against breast and colon cancer cell lines. The study concluded that specific substitutions could enhance apoptotic pathways .
- Mechanistic Insights : Molecular docking studies have provided insights into how this compound interacts with target proteins. These studies suggest strong binding affinities due to hydrophobic interactions and hydrogen bonding, confirming its potential as a lead compound in drug development .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclohexyl-5-fluoro-2-nitroaniline, and how do reaction conditions influence yield?
- Methodology : A common approach involves nucleophilic substitution of 5-fluoro-2-nitroaniline with cyclohexyl halides under acidic or basic conditions. For example, reacting 5-fluoro-2-nitroaniline with cyclohexyl bromide in dimethylformamide (DMF) at 80–100°C with K₂CO₃ as a base achieves moderate yields (40–60%) . Temperature and solvent polarity are critical: polar aprotic solvents (e.g., DMF) enhance reactivity, while lower temperatures reduce side reactions like oxidation of the nitro group. Purification typically involves column chromatography or recrystallization .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- NMR spectroscopy : ¹⁹F NMR detects fluorine environments (δ ≈ -110 to -120 ppm for aromatic F), while ¹H NMR confirms cyclohexyl protons (δ 1.0–2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm) .
- HPLC-MS : Quantifies purity (>95%) and identifies degradation products (e.g., nitro group reduction to amine under acidic conditions) .
- Melting point analysis : Compare experimental values (e.g., 120–125°C) with literature data to assess crystallinity .
Q. What are the stability considerations for storing this compound?
- Methodology : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent photodegradation of the nitro group and hydrolysis of the cyclohexylamine moiety. Solubility in common solvents (e.g., DMSO, ethanol) should be tested before assay preparation to avoid precipitation .
Advanced Research Questions
Q. How does the electronic nature of the nitro group in this compound influence its reactivity in cross-coupling reactions?
- Methodology : The nitro group acts as a strong electron-withdrawing group, activating the aromatic ring for electrophilic substitution. For Suzuki-Miyaura coupling, replace the nitro group with a boronate ester via reduction (e.g., using Pd/C and H₂) followed by borylation. Monitor reaction progress via TLC and optimize Pd catalyst loading (0.5–2 mol%) to minimize dehalogenation side reactions .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology :
- Dose-response validation : Replicate assays (e.g., enzyme inhibition) across multiple labs using standardized protocols (IC₅₀ values ± 10% variance acceptable).
- Metabolite profiling : Use LC-HRMS to identify metabolites that may interfere with activity (e.g., nitro-reductase-mediated conversion to amines) .
- Structural analogs : Compare with N-benzyl-5-fluoro-2-nitroaniline (CAS: 131885-34-2) to isolate cyclohexyl-specific effects .
Q. How can computational modeling predict the binding affinity of this compound to biological targets?
- Methodology :
- Docking simulations : Use AutoDock Vina with protein structures (PDB ID) to map interactions (e.g., hydrogen bonding with fluoro and nitro groups).
- QSAR studies : Correlate substituent effects (e.g., cyclohexyl vs. cyclopropyl) with bioactivity using Hammett constants and steric parameters .
Q. What role does the cyclohexyl group play in modulating the compound’s solubility and membrane permeability?
- Methodology :
- LogP measurement : Determine octanol-water partition coefficients experimentally (estimated LogP ≈ 2.5–3.0) or via software (e.g., ChemAxon).
- PAMPA assay : Assess passive diffusion across artificial membranes; compare with smaller analogs (e.g., 5-fluoro-2-nitroaniline) to quantify cyclohexyl-driven lipophilicity .
Q. Key Research Gaps
Properties
IUPAC Name |
N-cyclohexyl-5-fluoro-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAGJCYNHHOIGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=CC(=C2)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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